
3-(4-Aminobutyl)oxazolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Aminobutyl)oxazolidin-2-one is a chemical compound characterized by the presence of an oxazolidinone ring substituted with a 4-aminobutyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Aminobutyl)oxazolidin-2-one typically involves the reaction of oxazolidin-2-one with 4-aminobutyl reagents. One common method is the nucleophilic substitution reaction where oxazolidin-2-one is treated with 4-aminobutyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Purification steps such as crystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
3-(4-Aminobutyl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The oxazolidinone ring can be reduced to form more saturated heterocyclic compounds.
Substitution: The amino group can participate in substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acyl chlorides or isocyanates in the presence of a base.
Major Products
Oxidation: Nitroso- or nitro-substituted oxazolidinones.
Reduction: Saturated oxazolidinones.
Substitution: Amides, ureas, and other derivatives depending on the substituent introduced.
科学研究应用
Chemistry
In chemistry, 3-(4-Aminobutyl)oxazolidin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows it to act as a mimic for certain biological molecules, aiding in the investigation of biochemical pathways.
Medicine
Medically, this compound derivatives have potential as therapeutic agents. They can be explored for their antimicrobial, antiviral, or anticancer properties due to their ability to interact with biological targets.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用机制
The mechanism by which 3-(4-Aminobutyl)oxazolidin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The oxazolidinone ring can form hydrogen bonds and other interactions with biological molecules, influencing their function.
相似化合物的比较
Similar Compounds
- 3-(4-Aminobutyl)oxazolidin-2-one hydrochloride
- 4-(4-Aminobutyl)oxazolidin-2-one
- 3-(4-Aminobutyl)thiazolidin-2-one
Uniqueness
Compared to similar compounds, this compound is unique due to its specific substitution pattern and the presence of the oxazolidinone ring. This structure imparts distinct reactivity and interaction profiles, making it valuable for specific applications in research and industry.
属性
分子式 |
C7H14N2O2 |
|---|---|
分子量 |
158.20 g/mol |
IUPAC 名称 |
3-(4-aminobutyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C7H14N2O2/c8-3-1-2-4-9-5-6-11-7(9)10/h1-6,8H2 |
InChI 键 |
YBGRGALNKWSEDX-UHFFFAOYSA-N |
规范 SMILES |
C1COC(=O)N1CCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


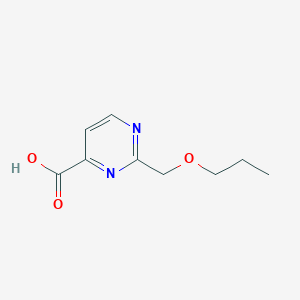



![2,2,2-Trifluoro-1-(imidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B13541297.png)
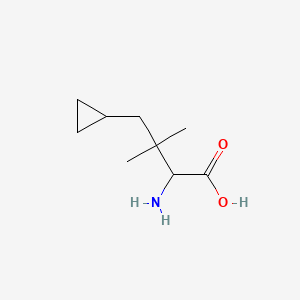
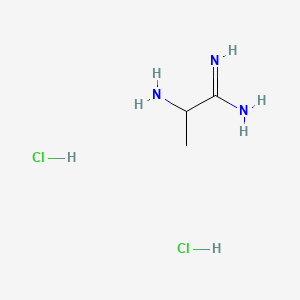
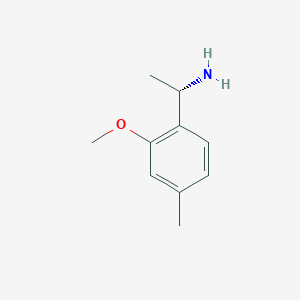
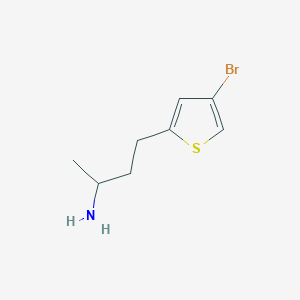
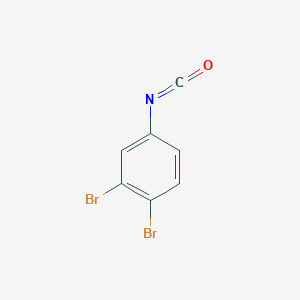

![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)
![7,7-Difluoro-1-azaspiro[3.5]nonane](/img/structure/B13541337.png)

